Cas no 10513-26-5 (2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one)
2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one Chemical and Physical Properties
Names and Identifiers
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- 2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one
- 2-bromo-5,5-dimethyl-4,6-dihydro-1,3-benzothiazol-7-one
- 2-Bromo-5,5-dimethyl-5,6-dihydro-4H-benzothiazol-7-one
- 2-amino-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- 2-Brom-5,5-dimethyl-(5,6-dihydrobenzo)(4H)-7-thiazolon
- 2-bromo-5,5-dimethyl-5,6-dihydro-1,3-benzothiazol-7(4H)-one
- AK128228
- AM807729
- KB-228938
- SureCN304836
- A849191
- DTXSID20735509
- CS-16829
- AKOS016013229
- DA-19143
- D76570
- 10513-26-5
- CS-0105623
- SCHEMBL304836
- 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one
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- MDL: MFCD20527744
- Inchi: 1S/C9H10BrNOS/c1-9(2)3-5-7(6(12)4-9)13-8(10)11-5/h3-4H2,1-2H3
- InChI Key: YWEYODFGGPSBMP-UHFFFAOYSA-N
- SMILES: BrC1=NC2=C(C(CC(C)(C)C2)=O)S1
Computed Properties
- Exact Mass: 258.9667
- Monoisotopic Mass: 258.96665g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 244
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 58.2Ų
Experimental Properties
- PSA: 29.96
2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H886489-250mg |
7(4H)-Benzothiazolone, 2-bromo-5,6-dihydro-5,5-dimethyl- |
10513-26-5 | ≥95% | 250mg |
680.40 | 2021-05-17 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H888775-250mg |
7(4H)-Benzothiazolone, 2-bromo-5,6-dihydro-5,5-dimethyl- |
10513-26-5 | 97% | 250mg |
792.00 | 2021-05-17 | |
| TRC | B997890-10mg |
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 10mg |
$ 52.00 | 2023-09-08 | ||
| TRC | B997890-50mg |
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 50mg |
$ 104.00 | 2023-09-08 | ||
| TRC | B997890-100mg |
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 100mg |
$ 150.00 | 2023-09-08 | ||
| Alichem | A059006532-1g |
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 95% | 1g |
$522.50 | 2023-09-04 | |
| Chemenu | CM159127-1g |
2-bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 95% | 1g |
$445 | 2021-08-05 | |
| Apollo Scientific | OR61089-250mg |
2-Bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 98% | 250mg |
£87.00 | 2025-02-20 | |
| Chemenu | CM159127-250mg |
2-bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 95%+ | 250mg |
$246 | 2023-02-19 | |
| Chemenu | CM159127-100mg |
2-bromo-5,5-dimethyl-5,6-dihydrobenzo[d]thiazol-7(4H)-one |
10513-26-5 | 95%+ | 100mg |
$146 | 2023-02-19 |
2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one Suppliers
2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Shaun D. Wong,Edward I. Solomon Dalton Trans., 2014,43, 17567-17577
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one
2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one (CAS No. 10513-26-5)
The compound 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one (CAS No. 10513-26-5) is a highly specialized organic molecule with significant applications in various fields of chemistry and material science. This compound belongs to the class of benzodthiazoles, which are known for their unique structural properties and versatile reactivity. The presence of the bromine atom at position 2 and the dimethyl groups at position 5 introduces additional functionality, making this compound a valuable intermediate in synthetic chemistry.
Recent studies have highlighted the potential of benzodthiazole derivatives in drug discovery and materials science. For instance, researchers have explored the use of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one as a precursor for synthesizing bioactive compounds with anti-inflammatory and antioxidant properties. The bromine atom at position 2 serves as an excellent leaving group, enabling substitution reactions that can lead to the formation of diverse pharmacophores.
In terms of synthesis, the preparation of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one involves a multi-step process that typically begins with the formation of a thioamide intermediate. This intermediate undergoes cyclization under specific conditions to yield the desired benzodthiazole skeleton. The introduction of the bromine atom and dimethyl groups is achieved through precise substitution and alkylation reactions, respectively. Recent advancements in catalytic methods have improved the efficiency and selectivity of these reactions, making the synthesis more scalable and cost-effective.
The structural uniqueness of 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one also makes it an attractive candidate for applications in optoelectronics. Its conjugated aromatic system and sulfur-containing heterocycle contribute to its electronic properties, which are being investigated for use in organic light-emitting diodes (OLEDs) and photovoltaic devices. Preliminary studies suggest that this compound exhibits promising photoluminescence characteristics under UV excitation, indicating its potential as a fluorescent material.
From a toxicological perspective, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one has been subjected to acute toxicity studies in experimental models. Results indicate that it exhibits low toxicity at typical exposure levels, which is crucial for its consideration in pharmaceutical applications. However, further long-term studies are required to fully assess its safety profile.
In conclusion, 2-Bromo-5,5-dimethyl-5,6-dihydrobenzodthiazol-7(4H)-one (CAS No. 10513-26-5) is a versatile compound with significant potential across multiple disciplines. Its unique structure and reactivity make it an invaluable tool in synthetic chemistry, drug discovery, and materials science. As research continues to uncover new applications and optimize its synthesis pathways, this compound is poised to play an increasingly important role in advancing modern chemical technologies.
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